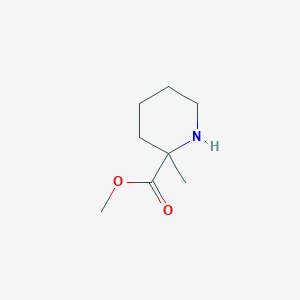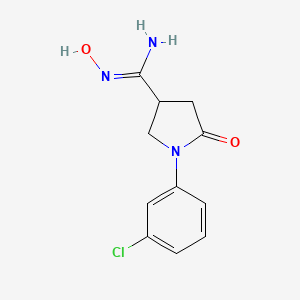
Methyl 2-methylpiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-methylpiperidine-2-carboxylate” is a chemical compound with the CAS Number: 89115-93-5. It has a molecular weight of 157.21 . The IUPAC name for this compound is methyl 2-methyl-2-piperidinecarboxylate .
Synthesis Analysis
The synthesis of piperidine derivatives, including “Methyl 2-methylpiperidine-2-carboxylate”, has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “Methyl 2-methylpiperidine-2-carboxylate” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación
1. Carbamate Formation and Analysis
Research by McGregor et al. (2018) used quantitative 13C nuclear magnetic resonance (NMR) spectroscopy to investigate the speciation in systems involving 2-methylpiperidine and CO2. They discovered that the carbamate of 2-methylpiperidine (2-methylpiperidine- N-carboxylate) is a stable species in aqueous solutions. This study is significant for understanding the chemical behavior and potential applications of 2-methylpiperidine derivatives in different environments (Mcgregor et al., 2018).
2. Crystal Structure and Spectroscopy
Fandiño et al. (2018) demonstrated the synthesis of the carbamate as the salt of the 2-methylpiperidinium cation and the 2-methylpiperidine- N-carboxylate anion. They used Raman spectroscopy to measure the spectra of various states of 2-methylpiperidine, providing insights into its molecular structure and behavior in different states, which is essential for applications in crystallography and materials science (Fandiño et al., 2018).
3. Role in Hydrodenitrogenation
Egorova et al. (2002) explored the role of 2-methylpiperidine in the hydrodenitrogenation (HDN) process. They found that the ring opening of 2-methylpiperidine occurs preferentially between the nitrogen atom and the methylene group, which is vital for understanding its catalytic behavior in chemical reactions, especially in the context of fuel processing and environmental chemistry (Egorova et al., 2002).
4. Molecular Interactions and Stability
In a study by Freytag and Jones (1999), the hydrogen bonding in piperidinium derivatives, including 4-Methylpiperidinium 4-methylpiperidine-N-carboxylate hydrate, was analyzed. Their findings provide important insights into the stability and molecular interactions of these compounds, which can be significant in designing and synthesizing new chemical entities (Freytag & Jones, 1999).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 2-methylpiperidine-2-carboxylate is a derivative of piperidine . Piperidine derivatives have been found to exhibit a wide range of biological activities . .
Mode of Action
It’s worth noting that piperidine derivatives, in general, have been found to interact with various biological targets leading to a range of effects .
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways, leading to a range of effects .
Pharmacokinetics
It’s worth noting that these properties play a crucial role in determining the bioavailability of a compound .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
Propiedades
IUPAC Name |
methyl 2-methylpiperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPUGMTZFAFQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527630 |
Source


|
| Record name | Methyl 2-methylpiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89115-93-5 |
Source


|
| Record name | Methyl 2-methylpiperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methoxymethyl)-5-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,4-thiadiazole](/img/structure/B2434819.png)



![6-cyclopropyl-4-(3-fluorobenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2434823.png)

![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2434825.png)
![1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2434827.png)

![2-[3-(Benzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2434831.png)
![4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2434833.png)
![2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2434834.png)

![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434836.png)